Pardaxin Pa4 -

Pardaxin Pa4

Catalog Number: EVT-244915
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pardaxin was originally isolated from the skin secretions of Pardachirus marmoratus, a type of flatfish. The peptide has been extensively studied for its structural and functional characteristics, particularly its interaction with bacterial membranes.

Classification

Pardaxin Pa4 is classified as an antimicrobial peptide, specifically characterized by its ability to disrupt bacterial cell membranes through pore formation. It is a member of the larger family of cationic peptides, which are positively charged and exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.

Synthesis Analysis

Methods

Pardaxin Pa4 is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain. The synthesis typically involves the following steps:

  1. Preparation of Resin: A solid support resin is functionalized to allow for the attachment of the first amino acid.
  2. Coupling: Successive amino acids are added through coupling reactions, where the carboxyl group of one amino acid reacts with the amino group of another.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The synthesis process may include modifications such as incorporating isotopes (e.g., nitrogen-15 labeling) for NMR studies to investigate structural properties in detail .

Molecular Structure Analysis

Structure

The molecular structure of Pardaxin Pa4 has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. The peptide adopts a helical conformation when interacting with lipid membranes, which is crucial for its antimicrobial activity.

Data

  • Molecular Formula: C21_{21}H36_{36}N6_{6}O5_{5}
  • Molecular Weight: Approximately 426.56 g/mol
  • Helical Content: The presence of helical regions in the structure enhances its ability to insert into lipid bilayers .
Chemical Reactions Analysis

Reactions

Pardaxin Pa4 participates in several chemical interactions primarily involving lipid membranes. Its mechanism involves:

  1. Insertion into Membranes: Upon contact with bacterial membranes, Pardaxin Pa4 inserts itself into the lipid bilayer.
  2. Pore Formation: The peptide aggregates to form pores, leading to membrane disruption and cell lysis.

Technical Details

Studies utilizing techniques like fluorescence assays and NMR have demonstrated how variations in lipid composition can influence the efficiency of pore formation by Pardaxin Pa4 .

Mechanism of Action

Process

The mechanism by which Pardaxin Pa4 exerts its antimicrobial effects involves:

  1. Membrane Interaction: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  2. Pore Formation: This interaction facilitates the insertion of the peptide into the membrane, forming oligomeric structures that create pores.
  3. Cell Lysis: The formation of these pores leads to leakage of cellular contents and ultimately cell death.

Data

Research indicates that Pardaxin Pa4 can effectively disrupt both model membranes and actual bacterial membranes, showcasing its potential as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in water and organic solvents depending on pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Activity Spectrum: Effective against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.

Relevant analyses have shown that changes in environmental factors such as temperature and cholesterol content can significantly affect its dynamics and activity .

Applications

Pardaxin Pa4 has several scientific uses, including:

  • Antimicrobial Agents: Due to its effectiveness against resistant bacterial strains, it is being explored as a potential therapeutic agent.
  • Biotechnology Research: Used in studies investigating membrane dynamics and protein interactions.
  • Drug Development: Its unique mechanism makes it a candidate for developing new classes of antibiotics aimed at overcoming antibiotic resistance.

The ongoing research into Pardaxin Pa4 continues to reveal insights into its potential applications in medicine and biotechnology, emphasizing its importance as a model compound for studying antimicrobial peptides .

Structural Biology of Pardaxin Pa4

High-Resolution Conformational Analysis in Membrane-Mimetic Environments

Solution NMR Structures in Sodium Dodecylphosphocholine Micelles

Solution NMR spectroscopy of Pardaxin Pa4 in sodium dodecylphosphocholine (DPC) micelles—a zwitterionic membrane-mimetic system—reveals a bend-helix-bend-helix motif with a well-defined interhelical angle of 122 ± 9° [2]. This structure exhibits distinct domain-specific properties: The N-terminal helix (residues 2-10) demonstrates significant conformational flexibility, while the C-terminal helix (residues 13-27) maintains rigid stability critical for membrane insertion [2] [4]. Paramagnetic quenching NMR experiments further demonstrate that the C-terminal segment remains shielded from solvent exposure, indicating deep embedding within the micellar core [2]. The Pro¹³ residue acts as a structural hinge, facilitating the relative orientation of the two helical domains essential for pore formation [2] [4].

Table 1: Key Structural Features of Pa4 in DPC Micelles

Structural ParameterN-Terminal HelixC-Terminal HelixInterhelical Angle
Residue Range2-1013-27122 ± 9°
Solvent ExposureHighLowN/A
Conformational FlexibilityHighLowN/A

Solid-State NMR Investigations in Lipid Bilayers

Solid-state NMR analyses in lipid bilayers reveal that Pa4's membrane topology is critically dependent on lipid composition. In 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) bilayers, the C-terminal helix adopts a transmembrane orientation, validated by ¹⁵N-¹³C rotational echo double resonance (REDOR) experiments [2]. Conversely, in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers, Pa4 resides parallel to the membrane surface with heterogeneous dynamics, as evidenced by ²H NMR order parameter reductions of ~30% in acyl chains [2] [9]. This compositional dependence aligns with mechanistic diversity: Transmembrane insertion in DMPC supports a barrel-stave pore model, while surface association in POPC suggests a carpet mechanism of membrane disruption [2] [4]. ³¹P NMR further indicates that Pa4 induces significant disordering of phospholipid headgroups, consistent with membrane curvature generation during pore formation [2].

Table 2: Membrane-Dependent Topology and Dynamics of Pa4

Lipid SystemHelix OrientationDynamicsDisruption Mechanism
DMPCTransmembrane (C-terminus)Moderate fluctuationsBarrel-stave pore
POPCSurface-associatedHigh angular fluctuationsCarpet mechanism

Comparative Structural Analysis Across Solvent Systems

Helix-Hinge-Helix Motif in Organic Solvents (e.g., TFE/Water)

In helicogenic solvents like 2,2,2-trifluoroethanol (TFE)/water (1:1), Pa4 adopts an L-shaped conformation characterized by a continuous helix spanning residues 2-27, punctuated by a kink at Pro¹³ [1] [4]. This structure differs fundamentally from the micelle-bound state, featuring a shorter N-terminal helix (residues 2-10) and an elongated C-terminal helix (residues 13-27) connected by a flexible bend [4]. The interhelical bend angle in TFE is sharper (100 ± 15°) than in DPC micelles, attributed to reduced hydrophobic constraints in homogeneous solvents [1]. Crucially, N- and C-terminal residues (1-2 and 28-33) remain unstructured in organic solvents, contrasting with their stabilized counterparts in membrane environments [2] [4]. This structural disparity underscores the environmental sensitivity of Pa4's folding, where hydrophobic interactions drive domain stabilization in lipid interfaces.

Table 3: Conformational Metrics of Pa4 in TFE/Water vs. DPC Micelles

Structural FeatureTFE/Water (1:1)DPC MicellesFunctional Implication
Overall FoldL-shaped helix-bend-helixBend-helix-bend-helixMembrane insertion efficiency
Pro¹³ RoleSharp kink (100 ± 15°)Flexible hinge (122 ± 9°)Adaptability to lipid packing
Terminal RegionsUnstructured (residues 1-2, 28-33)Partially structuredAnchoring to membrane interfaces
RMSD (Backbone)3.5 Å (vs. LPS structure)4.2 Å (vs. LPS structure)Environment-dependent plasticity

Horseshoe Conformation in Lipopolysaccharide Micelles

When bound to lipopolysaccharide (LPS) micelles—mimicking Gram-negative bacterial outer membranes—Pa4 undergoes a dramatic structural reorganization into a horseshoe-like topology [3]. This conformation, resolved via saturation transfer difference (STD) NMR and tr-NOESY, exhibits a compact helix-turn-helix fold with a 110° bend at Leu¹⁹, enabling simultaneous interactions with LPS hydrophilic and hydrophobic regions [1] [3]. Key structural distinctions from DPC- or TFE-derived structures include:

  • Enhanced curvature compressing the interhelical distance to <10 Å
  • Aromatic residues (Phe³, Phe⁶) penetrating the LPS lipid A moiety
  • Electrostatic contacts between cationic residues (Lys⁸, Arg²²) and LPS phosphate groups [3] [7]

Isothermal titration calorimetry (ITC) data confirm high-affinity binding (Kd ~ 0.5 μM) driven by enthalpic contributions from hydrogen bonding and hydrophobic burial [1]. This horseshoe architecture facilitates outer membrane permeabilization by destabilizing LPS packing, as evidenced by dynamic light scattering (DLS) showing ~50% reduction in micelle hydrodynamic radius and ³¹P NMR revealing isotropic phase disruption [1] [3].

Role of Proline Residues in Structural Flexibility and Membrane Insertion

Pa4 contains two conserved proline residues (Pro⁷ and Pro¹³) that serve as molecular hinges governing conformational adaptability. Pro⁷ introduces a kink angle of 30–40° within the N-terminal helix, enabling reorientation during initial membrane docking [4]. Pro¹³ is the central pivot for interhelical bending, with its cyclic side chain restricting backbone dihedral angles (ϕ ≈ -60°, ψ ≈ -45°) to enforce hinge formation [1] [5]. Solid-state NMR relaxation studies demonstrate that mutations at Pro¹³ (e.g., P13A) reduce hinge flexibility by >40%, impairing pore formation kinetics [2].

Biophysically, proline's pyrrolidine ring imposes steric constraints that:

  • Limit α-helix propagation by disrupting backbone hydrogen bonding
  • Facilitate hinge formation via entropic destabilization of extended helices
  • Enable cis-trans isomerization at X-Pro bonds, creating metastable states during membrane insertion [4] [5]

Notably, proline's role extends beyond structure: Its slow trans-to-cis isomerization (τ ≈ 10–100 s) modulates the kinetics of Pa4's transition from surface-bound to transmembrane states, as revealed by [¹⁵N-Leu¹⁹] relaxation dispersion NMR [1] [5]. This kinetic bottleneck explains concentration-dependent activity, where higher peptide densities compensate for slow insertion via cooperative folding [1] [4].

Table 4: Functional Roles of Proline Residues in Pa4

ResiduePositionStructural RoleFunctional Impact
Pro⁷N-terminal helixIntroduces 30–40° helical kinkFacilitates initial membrane anchorage
Pro¹³Interhelical hingeMediates bend angle (100–122°)Enables horseshoe/helix reorientation
Collective EffectN/AReduces peptide bond formation rateModulates insertion kinetics and cooperativity

Properties

Product Name

Pardaxin Pa4

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